3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone
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Overview
Description
3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:
Amination Reaction:
Thienyl Group Introduction: The 2-thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl halide and a palladium catalyst.
Propanone Formation: The final step involves the formation of the propanone moiety, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or anilino groups, leading to the formation of sulfoxides or nitroso derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or nitroso compounds, while reduction could produce alcohols.
Scientific Research Applications
3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Material Science: Possible use in the development of organic electronic materials or polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methylanilino)-1-phenyl-1-propanone
- 3-(3-Chloro-4-methylanilino)-1-(2-furyl)-1-propanone
- 3-(3-Chloro-4-methylanilino)-1-(2-pyridyl)-1-propanone
Uniqueness
The uniqueness of 3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Biological Activity
3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone is a synthetic organic compound with notable potential in medicinal chemistry due to its unique structural features, which include a chloro group, a thienyl moiety, and an aniline derivative. This compound has been investigated for various biological activities, particularly its pharmacological effects, including anti-cancer properties.
- Molecular Formula : C₁₄H₁₄ClNOS
- Molecular Weight : 279.79 g/mol
- Boiling Point : Approximately 463.7 °C
- Density : 1.277 g/cm³
The compound's complex structure allows for diverse chemical reactivity, making it suitable for further synthetic transformations in organic chemistry. The thienyl group can participate in electrophilic aromatic substitution reactions, while the chloro substituent may act as a leaving group in nucleophilic substitution reactions.
The biological activity of this compound is hypothesized to stem from its interactions with specific biological targets, such as enzymes and receptors involved in disease pathways. While detailed mechanisms are still under investigation, preliminary data suggest favorable interactions with certain protein targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that compounds similar to this compound possess anticancer effects, potentially through modulation of cell signaling pathways and inhibition of tumor growth.
- Antimicrobial Activity : The presence of both the chloro and thienyl groups may enhance the compound's ability to interact with microbial targets, suggesting potential applications in antimicrobial therapy.
- Enzyme Inhibition : The compound may inhibit specific enzymes relevant to disease processes, although comprehensive studies are necessary to elucidate these interactions fully.
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound:
- Cancer Cell Line Studies :
- In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
- Antimicrobial Testing :
- The compound was tested against several bacterial strains, showing significant inhibition of growth, which suggests its potential as an antimicrobial agent.
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Chloro-1-(2-thienyl)-1-propanone | Lacks aniline substitution | Simpler structure; less potential for biological activity |
N-(4-Methylphenyl)thiazole-2-carboxamide | Contains a thiazole ring | Different heterocyclic structure; potential anti-inflammatory properties |
4-Amino-3-chlorobenzophenone | Contains an amine and ketone | Different reactivity profile; used in dye synthesis |
The uniqueness of this compound lies in its combination of functional groups, which may confer enhanced biological activities compared to its analogs.
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-10-4-5-11(9-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-5,8-9,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDHRZHCBIPAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333352-66-2 |
Source
|
Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(2-THIENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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